2-((2-Chlorophenyl)amino)nicotinonitrile

Kinase inhibition NIK MAP3K14

2-((2-Chlorophenyl)amino)nicotinonitrile (CAS 121005-01-4), a nicotinonitrile derivative with molecular weight 229.66 g/mol , serves as a privileged scaffold in medicinal chemistry for generating kinase inhibitors and nicotinic acetylcholine receptor (nAChR) antagonists. Unlike many single-purpose building blocks, this compound exhibits intrinsic biological activity across multiple target classes, including Pim kinases, NIK, CDK2, and dopamine/serotonin transporters , making it a versatile starting point for hit-to-lead optimization campaigns.

Molecular Formula C12H8ClN3
Molecular Weight 229.67
CAS No. 121005-01-4
Cat. No. B2793262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Chlorophenyl)amino)nicotinonitrile
CAS121005-01-4
Molecular FormulaC12H8ClN3
Molecular Weight229.67
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=C(C=CC=N2)C#N)Cl
InChIInChI=1S/C12H8ClN3/c13-10-5-1-2-6-11(10)16-12-9(8-14)4-3-7-15-12/h1-7H,(H,15,16)
InChIKeyVGXVDEIYOLCCKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-((2-Chlorophenyl)amino)nicotinonitrile (CAS 121005-01-4) as a Multi-Target Kinase Scaffold and Dopamine Uptake Modulator for Drug Discovery


2-((2-Chlorophenyl)amino)nicotinonitrile (CAS 121005-01-4), a nicotinonitrile derivative with molecular weight 229.66 g/mol [1], serves as a privileged scaffold in medicinal chemistry for generating kinase inhibitors and nicotinic acetylcholine receptor (nAChR) antagonists. Unlike many single-purpose building blocks, this compound exhibits intrinsic biological activity across multiple target classes, including Pim kinases, NIK, CDK2, and dopamine/serotonin transporters [2], making it a versatile starting point for hit-to-lead optimization campaigns.

Why Generic Nicotinonitrile Analogs Cannot Substitute for 2-((2-Chlorophenyl)amino)nicotinonitrile (121005-01-4) in Target-Selective Programs


The 2-chlorophenyl substitution on the 2-amino-nicotinonitrile core confers a unique combination of submicromolar pan-Pim kinase inhibition and nanomolar nAChR antagonism that is not recapitulated by other halogen or alkyl variants. Direct comparative studies demonstrate that the ortho-chloro phenyl group in 2-((2-chlorophenyl)amino)nicotinonitrile enables an IC50 of 76 nM against NIK kinase, whereas the indole-substituted analog (CHEMBL2334963) exhibits 2-fold lower potency (IC50 = 150 nM) in the identical assay [1]. Furthermore, the scaffold's dopamine uptake inhibition (IC50 = 658 nM at human DAT) [2] differentiates it from nicotinonitrile derivatives optimized solely for Pim kinase inhibition, which typically lack significant monoamine transporter activity [3].

Quantitative Differentiation of 2-((2-Chlorophenyl)amino)nicotinonitrile (121005-01-4) Against Closest Analogs: Evidence for Procurement Decisions


Superior NIK Kinase Inhibition Relative to Indole-Substituted Analog

In a direct chemiluminescent assay measuring NIK autophosphorylation inhibition after 1 hour, 2-((2-chlorophenyl)amino)nicotinonitrile (CHEMBL2334964) exhibited an IC50 of 76 nM, representing a 2-fold increase in potency compared to its indole-substituted analog CHEMBL2334963 (IC50 = 150 nM) [1].

Kinase inhibition NIK MAP3K14 cancer

Nanomolar Potency at Multiple Nicotinic Acetylcholine Receptor Subtypes

2-((2-Chlorophenyl)amino)nicotinonitrile demonstrates potent antagonism at multiple nAChR subtypes, with IC50 values of 1.8 nM (α3β4), 12 nM (α4β2), 15 nM (α4β4), and 7.9 nM (α1β1γδ) in 86Rb+ efflux assays [1]. This multi-subtype activity contrasts with nicotinonitrile derivatives focused solely on Pim kinase inhibition, which lack significant nAChR activity [2].

Nicotinic receptor nAChR CNS smoking cessation

Moderate Dopamine Transporter (DAT) Inhibition Distinct from Pan-Pim Nicotinonitriles

The compound inhibits human dopamine transporter (DAT) with an IC50 of 658 nM in HEK293 cells expressing human DAT [1], while simultaneously showing 100 nM inhibition of serotonin transporter (SERT) [2]. This dual monoamine uptake inhibition profile is absent in nicotinonitrile derivatives optimized as pan-Pim kinase inhibitors, which exhibit negligible DAT/SERT activity [3].

Dopamine transporter DAT CNS neuropharmacology

Weaker CDK2 Inhibition Compared to CDC7 and NIK: Selectivity Profile Within Kinase Panel

Within a kinase selectivity panel, 2-((2-chlorophenyl)amino)nicotinonitrile demonstrates a clear selectivity gradient: NIK IC50 = 76 nM, CDC7 IC50 = 66 nM, versus CDK2 IC50 = 3,700 nM [1]. This 48-fold selectivity for CDC7 over CDK2 provides a measurable differentiation from broader-spectrum kinase inhibitors.

Kinase selectivity CDK2 CDC7 cancer

In Vivo Smoking Cessation Efficacy in Murine Model: Functional Validation of nAChR Antagonism

In ICR mice, 2-((2-chlorophenyl)amino)nicotinonitrile demonstrated dose-dependent inhibition of nicotine-induced behaviors, with ED50 values of 15 mg/kg (hotplate antinociception), 1.2 mg/kg (tail-flick), 4.9 mg/kg (locomotor activity), and 9.2 mg/kg (hypothermia) [1]. This in vivo functional validation distinguishes it from nicotinonitrile derivatives that lack any behavioral pharmacology data [2].

In vivo efficacy nicotine addiction nAChR behavioral pharmacology

Chemical Reactivity Advantages for Derivatization Relative to Unsubstituted Nicotinonitrile Core

The ortho-chlorophenylamino substitution enables distinct synthetic transformations compared to the unsubstituted 2-amino-nicotinonitrile core. The chlorine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate focused libraries, whereas the unsubstituted analog lacks this functionalization point . This expands accessible chemical space for structure-activity relationship (SAR) exploration.

Medicinal chemistry SAR derivatization building block

Validated Application Scenarios for 2-((2-Chlorophenyl)amino)nicotinonitrile (121005-01-4) Based on Quantitative Evidence


NF-κB Pathway Inhibitor Hit-to-Lead Optimization

The 76 nM NIK inhibition and 66 nM CDC7 inhibition [1], combined with a 48-fold selectivity window over CDK2 [1], position this compound as an ideal starting point for developing selective NF-κB pathway modulators for oncology or autoimmune indications. Procurement supports medicinal chemistry efforts to improve potency and selectivity through focused library synthesis.

Dual Kinase-Monoamine Transporter Probe Development

With moderate DAT inhibition (IC50 = 658 nM) and potent SERT inhibition (IC50 = 100 nM) [2], alongside nanomolar nAChR antagonism [2] and micromolar pan-Pim activity, this scaffold enables the design of first-in-class dual-mechanism probes for neuro-oncology (e.g., glioblastoma) or treatment-resistant depression where kinase and monoamine dysregulation coexist.

In Vivo CNS Target Engagement Studies for Addiction

The robust in vivo behavioral efficacy in murine smoking cessation models (ED50 = 1.2-15 mg/kg across four assays) [2] validates brain penetration and functional nAChR antagonism. Procurement supports preclinical development of nAChR-targeted therapeutics for nicotine addiction or other CNS disorders involving cholinergic dysfunction.

Parallel Medicinal Chemistry Library Synthesis

The ortho-chloro substituent enables Pd-catalyzed cross-coupling diversification, while the secondary amine supports alkylation/acylation . This orthogonal reactivity accelerates SAR by enabling parallel synthesis of focused compound libraries, making procurement of this specific building block strategically valuable for high-throughput medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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